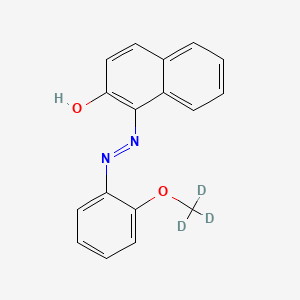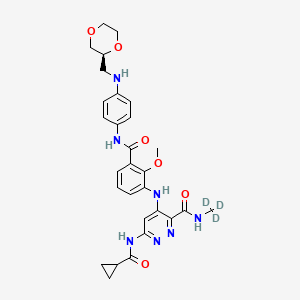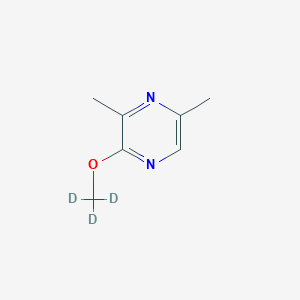
2-Methoxy-3,5-dimethylpyrazine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3,5-dimethylpyrazine-d3 is a deuterium-labeled derivative of 2-Methoxy-3,5-dimethylpyrazine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use in various analytical and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,5-dimethylpyrazine-d3 typically involves the deuteration of 2-Methoxy-3,5-dimethylpyrazine. One common method includes the reaction of 2-Methoxy-3,5-dimethylpyrazine with deuterium gas in the presence of a catalyst. This process replaces the hydrogen atoms with deuterium atoms, resulting in the deuterium-labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-3,5-dimethylpyrazine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various functionalized pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3,5-dimethylpyrazine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3,5-dimethylpyrazine-d3 involves its role as a stable isotope tracer. The deuterium atoms in the compound allow for precise tracking and quantification in various analytical techniques, such as mass spectrometry. This enables researchers to study the pharmacokinetics and metabolic pathways of drugs and other compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-3,5-dimethylpyrazine: The non-deuterated form of the compound.
3-Methoxy-2,5-dimethylpyrazine: A structural isomer with different substitution patterns.
2,5-Dimethylpyrazine: Lacks the methoxy group but shares the pyrazine core structure.
Uniqueness
2-Methoxy-3,5-dimethylpyrazine-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for its use as a tracer in various scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
141.19 g/mol |
IUPAC-Name |
3,5-dimethyl-2-(trideuteriomethoxy)pyrazine |
InChI |
InChI=1S/C7H10N2O/c1-5-4-8-7(10-3)6(2)9-5/h4H,1-3H3/i3D3 |
InChI-Schlüssel |
BXKLSVWRSUPMBO-HPRDVNIFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=NC=C(N=C1C)C |
Kanonische SMILES |
CC1=CN=C(C(=N1)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



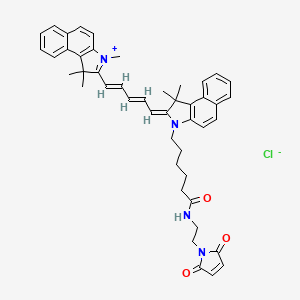

![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)
![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)

![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)

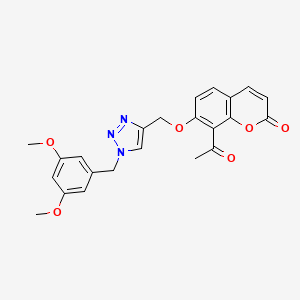
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)

